2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C13H8BrIN2 |
|---|---|
Molecular Weight |
399.02 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrIN2/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H |
InChI Key |
WSFRPDVLCGKOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)I)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine Core
A widely adopted method for synthesizing 2-arylimidazo[1,2-a]pyridines, including the 4-bromophenyl derivative, involves a two-component cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. This method is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an environmentally friendly solvent system such as aqueous ethanol (1:1 v/v) at room temperature.
- Reaction conditions : Room temperature, DBU catalyst (1 mol%), aqueous ethanol solvent.
- Yields : High yields ranging from 65% to 94% have been reported.
- Advantages : Mild conditions, short reaction times, broad substrate scope, and scalability to multigram synthesis.
- Mechanism : The reaction proceeds via initial formation of a pyridinium salt intermediate from the reaction of the endocyclic nitrogen of 2-aminopyridine with phenacyl bromide, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.
For the 4-bromophenyl derivative, the starting phenacyl bromide bears a 4-bromo substituent, which is retained in the final product 2-(4-bromophenyl)imidazo[1,2-a]pyridine.
| Entry | Substituent (R) on Phenacyl Bromide | Product | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| 1 | 4-Bromo | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 80-85 | 1-3 hours |
Regioselective Iodination at the C3 Position
The iodination of the synthesized 2-(4-bromophenyl)imidazo[1,2-a]pyridine to introduce the iodine atom at the C3 position is achieved via a metal catalyst-free, environmentally friendly method using molecular iodine and tert-butyl hydroperoxide (TBHP) under ultrasonic irradiation.
- Reaction conditions : Iodine (I2), TBHP in water, ethanol solvent, ultrasonic irradiation for 30 minutes.
- Yields : Typically around 80% for the iodinated product.
- Advantages : Regioselective iodination at C3, mild conditions, no metal catalyst required, short reaction time.
- Synthetic utility : The C3-iodo group serves as a handle for further Pd-catalyzed cross-coupling reactions to diversify the compound.
Alternative Synthesis via One-Pot Ultrasound-Assisted Cyclization
An alternative approach involves a one-pot synthesis of substituted imidazo[1,2-a]pyridines using acetophenone derivatives (including 4-bromoacetophenone), 2-aminopyridine, iodine, and ionic liquid catalysts under ultrasonic irradiation.
- Reaction conditions : Acetophenone derivative (4-bromoacetophenone), 2-aminopyridine, iodine, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as catalyst, cesium fluoride on Celite (CsF-Celite) as base, ultrasound at 30-35 °C for 2.5 hours.
- Yields : Good to excellent yields (73-82%) for 4-bromo-substituted products.
- Advantages : Mild temperatures, shorter reaction times, simple workup, environmentally benign catalyst system.
| Entry | Substituent (R) on Acetophenone | Product | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| 2 | 4-Bromo | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 73 | 2 hours |
This product can then be subjected to the iodination step described above to obtain the target 3-iodo derivative.
Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Synthetic Routes and Reactivity
The compound is synthesized via nucleophilic substitution and cyclocondensation reactions. Key steps include:
-
Halogenation : Introduction of iodine at the C3 position using α-iodoketones or iodine-mediated cyclization .
-
Coupling Reactions : The 4-bromophenyl group enables Suzuki-Miyaura cross-coupling for aryl functionalization .
-
Ultrasound-Assisted Synthesis : Enhanced reaction efficiency under ultrasonication (40–45°C, 2.5–3 hours) with yields up to 82% .
Table 1: Reaction Conditions and Yields for Key Derivatives
Functionalization at the C3-Iodo Position
The 3-iodo substituent participates in:
-
Cross-Coupling : Pd-catalyzed couplings (e.g., Heck, Sonogashira) for C–C bond formation .
-
Nucleophilic Displacement : Substitution with amines or thiols under mild conditions .
-
Radical Reactions : FeBr₃-catalyzed oxidative coupling with aldehydes to form 3-aroyl derivatives .
Mechanistic Insight (FeBr₃-Catalyzed Acylation) :
-
FeBr₃ activates benzaldehyde for oxidation to benzoic acid.
-
Friedel-Crafts acylation occurs at C3, forming 3-aroylimidazo[1,2-a]pyridines.
-
Competing pathways yield bis-imidazopyridines (e.g., 4b ) under aerobic conditions.
Reactivity of the 4-Bromophenyl Group
The para-bromo substituent enables:
-
Suzuki Coupling : With arylboronic acids for biaryl synthesis .
-
Buchwald-Hartwig Amination : To install amino groups using Pd/XPhos catalysts .
Table 2: Halogen Reactivity in Cross-Coupling Reactions
| Position | Halogen | Reaction Type | Typical Catalyst | Application Example |
|---|---|---|---|---|
| C3 | I | Ullmann coupling | CuI/1,10-phenanthroline | Biaryl synthesis |
| C2-Ar | Br | Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Functionalized biphenyls |
Stability and Byproduct Formation
-
Thermal Stability : Decomposes above 200°C (mp: 212–214°C) .
-
Byproducts : Competitive dimerization observed under FeBr₃/O₂ conditions (e.g., 4b ) .
Pharmaceutical Relevance
While not directly studied for this compound, structurally similar imidazo[1,2-a]pyridines show:
Scientific Research Applications
2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substitution pattern (halogen type, position, and additional groups) significantly influences melting points, yields, and molecular weights. Key comparisons include:
Table 1: Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
*Melting point data for the target compound is inferred from structurally similar 3b due to overlapping synthetic conditions .
Key Observations :
- Halogen Size and Melting Points : Larger halogens (e.g., iodine) reduce melting points compared to smaller halogens (e.g., chlorine or bromine), likely due to disrupted crystal packing .
- Synthetic Yields : Ultrasound-assisted methods achieve higher yields (74–97%) compared to traditional thermal routes (70–87%) .
Electronic and Reactivity Profiles
Halogen substitutions modulate electronic properties, impacting applications in catalysis and materials science.
Table 2: Electronic Properties of Halogenated Derivatives
Key Observations :
- Corrosion Inhibition : The bromophenyl derivative (4-BrPIP) exhibits the highest dipole moment and lowest energy gap, enhancing its adsorption on metal surfaces and corrosion inhibition efficiency .
- Reactivity : The C-3 iodine atom in the target compound enables efficient cross-coupling reactions, whereas bromine or chlorine at this position requires harsher conditions for functionalization .
Antimicrobial Activity
Schiff bases derived from 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxyaldehyde demonstrate moderate to strong antimicrobial activity.
Pharmaceutical Intermediates
The 3-iodo group facilitates the synthesis of human constitutive androstane receptor (CAR) agonists, such as 2-(4-chlorophenyl)-3-(6-methoxypyridin-3-yl)imidazo[1,2-a]pyridine, via Suzuki couplings .
Biological Activity
2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from a variety of research studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with 2-aminopyridine in the presence of iodine. Various synthetic methods have been reported, including one-pot reactions and ultrasound-assisted techniques, which enhance yield and purity. For instance, a study demonstrated that using ultrasound irradiation significantly improved the efficiency of synthesizing imidazo[1,2-a]pyridines by reducing reaction time and increasing product yield .
Biological Activity
The biological activity of this compound encompasses several pharmacological effects:
Anticholinesterase Activity
Imidazo[1,2-a]pyridine derivatives have shown significant inhibition of cholinesterases (AChE and BChE), which are crucial for neurotransmitter regulation. For example, studies indicate that compounds with similar structures exhibit IC50 values ranging from 65 µM to over 79 µM for AChE inhibition. Such inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of imidazo[1,2-a]pyridines. Compounds in this class have demonstrated activity against various bacterial strains and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into their mechanisms of action .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. The imidazo[1,2-a]pyridine scaffold is known for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. Specific derivatives have shown effectiveness against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Case Studies
Several case studies illustrate the biological relevance of this compound:
- Cholinesterase Inhibition : A study evaluated the inhibitory effects of various imidazo[1,2-a]pyridine derivatives on AChE and BChE. The results indicated that compounds with bromine substitutions displayed enhanced inhibitory activity compared to their unsubstituted counterparts. The binding affinity was confirmed through molecular docking studies which revealed interactions at key active sites on the enzymes .
- Antimicrobial Testing : In vitro assays conducted on synthesized derivatives showed that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to assess efficacy compared to standard antibiotics .
Q & A
Q. What are the primary synthetic routes for 2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine?
- Methodological Answer : The compound is synthesized via two main approaches:
- Ultrasound-assisted iodination : Imidazo[1,2-a]pyridine derivatives undergo C–H functionalization using tert-butyl hydroperoxide (TBHP) as an oxidant under ultrasound irradiation. This method avoids harsh conditions and provides moderate yields. Characterization includes ¹H NMR (e.g., δ 7.42–8.76 ppm for aromatic protons) .
- Electrochemical iodination : A metal- and oxidant-free approach using NaI as the iodine source in acetonitrile at 5 mA constant current. This method achieves yields of 60–94% and is scalable for diverse 3-iodoimidazo[1,2-a]pyridines .
Q. How is the compound characterized structurally?
- Methodological Answer : Key techniques include:
- ¹H and ¹³C NMR : Aromatic protons (δ 7.15–8.76 ppm) and carbons (δ 113.42–144.73 ppm) confirm substitution patterns .
- FT-IR : Bands at ~2200 cm⁻¹ (C≡N) and ~1670 cm⁻¹ (C=O) identify functional groups in derivatives .
- LC-MS/HRMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed 550.0816 vs. calculated 550.0978) .
Q. What functional groups enable further derivatization?
- Methodological Answer : The 3-iodo and 4-bromophenyl groups are reactive sites for cross-coupling (e.g., Suzuki-Miyaura). The iodine at C3 facilitates substitution with boronic acids, while the bromine allows additional aryl functionalization via Buchwald-Hartwig or Ullmann reactions .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for this compound?
- Methodological Answer : Reactivity depends on the base and solvent:
- Base : Strong bases (e.g., K₂CO₃) in 1,2-dimethoxyethane (DME) improve yields (up to 85%) and reduce reaction time .
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in dioxane/H₂O (4:1) enables coupling with (4-bromophenyl)boronic acid, forming biaryl derivatives .
- Monitoring : TLC or LC-MS tracks intermediate consumption to avoid over-reaction .
Q. What are the advantages of electrochemical synthesis over traditional methods?
- Methodological Answer : Electrochemical approaches (e.g., using Pt electrodes) eliminate metal catalysts and exogenous oxidants, reducing toxicity and cost. For example, bromination with NaBr achieves 94% yield under mild conditions, compared to <70% with thermal methods. This method also minimizes byproducts, simplifying purification .
Q. How to address discrepancies in NMR data across studies?
- Methodological Answer : Variations in chemical shifts (e.g., δ 7.15–7.76 ppm for aromatic protons) arise from solvent effects (CDCl₃ vs. DMSO) or substituent electronic influences. To resolve contradictions:
Q. What are potential applications in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for bioactive derivatives:
- Constitutive Androstane Receptor (CAR) agonists : Suzuki coupling with chlorophenyl boronic acids yields analogs with nanomolar activity .
- Fluorescent probes : Derivatives with morpholinylmethyl or benzodiazepine motifs are used in receptor imaging .
- Antimicrobial agents : Nitro- or cyano-substituted analogs show activity in preliminary screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
